1-(2-phenylethyl)piperidin-3-ol
Description
1-(2-Phenylethyl)piperidin-3-ol is a piperidine derivative characterized by a phenethyl group attached to the nitrogen atom of the piperidine ring and a hydroxyl group at the 3-position. This structural motif confers unique physicochemical and biological properties, making it a subject of interest in medicinal chemistry.
Key applications and findings include:
- Sphingosine Kinase 1 (SK1) Inhibition: In a 2013 study, 1-(4-octylphenethyl)piperidin-3-ol (RB-019) demonstrated 6.1-fold selectivity for SK1 over SK2, highlighting the importance of the hydroxyl group's position (3 vs. 4) in modulating enzyme specificity .
- Structural Analogues in Drug Design: Derivatives like 4-Methoxybutyrylfentanyl (a fentanyl analogue) share the 2-phenylethyl-piperidine scaffold, emphasizing its versatility in targeting diverse biological pathways, including opioid receptors .
Properties
IUPAC Name |
1-(2-phenylethyl)piperidin-3-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c15-13-7-4-9-14(11-13)10-8-12-5-2-1-3-6-12/h1-3,5-6,13,15H,4,7-11H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBVQWOPQNKMKGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CCC2=CC=CC=C2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-phenylethyl)piperidin-3-ol can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the intramolecular anti-Markovnikov hydroamination of 1-(3-aminopropyl)vinylarenes in the presence of a rhodium catalyst can yield 3-arylpiperidines . Another method involves the hydrogenation of pyridine derivatives using cobalt, ruthenium, or nickel-based nanocatalysts .
Industrial Production Methods
Industrial production of piperidine derivatives often involves continuous flow reactions and the use of efficient catalysts to ensure high yields and purity. The use of microwave irradiation and alkaline aqueous media for cyclocondensation reactions is also a practical approach for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
1-(2-phenylethyl)piperidin-3-ol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the alcohol group to a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The phenylethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium or rhodium catalysts is a typical method.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various piperidine derivatives .
Scientific Research Applications
1-(2-phenylethyl)piperidin-3-ol has several scientific research applications, including:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of biological pathways and enzyme interactions.
Medicine: It has potential pharmacological activities and is investigated for its therapeutic effects.
Industry: The compound is used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(2-phenylethyl)piperidin-3-ol involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity. For instance, piperidine derivatives have been shown to inhibit tubulin polymerization, which is crucial for cell division . The exact molecular targets and pathways depend on the specific structure and functional groups of the compound.
Comparison with Similar Compounds
Position of Hydroxyl Group
- 1-(4-Octylphenethyl)piperidin-4-ol (RB-005): The hydroxyl group at the 4-position results in 15.0-fold SK1/SK2 selectivity, compared to 6.1-fold for the 3-hydroxy analogue (RB-019). This suggests that minor positional changes significantly alter binding interactions .
Nitrogen-Bound Substituents
- 1-(2-(Benzo[d][1,3]dioxol-5-yl)-6-methylbenzyl)piperidine : Incorporation of a benzodioxole group enhances aromatic stacking interactions, a feature absent in 1-(2-phenylethyl)piperidin-3-ol .
- 1-(3-Amino-propyl)-piperidin-3-ol: The addition of an amino-propyl chain introduces basicity, which may improve membrane permeability but requires careful handling due to reactive amine groups .
Piperidine vs. Pyrrolidine Scaffolds
Functional Group Additions
- 1-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-3-ol : The oxadiazole group introduces hydrogen-bonding capacity, improving interactions with polar enzyme active sites compared to the simpler phenethyl derivative .
- 1-(2-Amino-6-chloropyrimidin-4-yl)piperidin-3-ol: A chloropyrimidinyl group enhances electrophilicity, making this compound a candidate for covalent binding strategies in antiviral therapies .
Comparative Data Tables
Table 1: Selectivity of Piperidin-3-ol vs. Piperidin-4-ol Derivatives
| Compound | SK1/SK2 Selectivity | Key Structural Feature | Reference |
|---|---|---|---|
| RB-019 (3-hydroxy) | 6.1-fold | 3-OH, 4-octylphenethyl | |
| RB-005 (4-hydroxy) | 15.0-fold | 4-OH, 4-octylphenethyl |
Table 2: Antiviral Analogues Targeting Spike Proteins
| Compound | Target Protein | Binding Similarity to HCQ/CQ | Safety Profile | Reference |
|---|---|---|---|---|
| 1-[1-(6-Chloroquinolin-4-yl)piperidin-4-yl]piperidin-3-ol | SARS-CoV-2 spike | HCQ-like | Augmented |
Key Research Findings
Hydroxyl Position Dictates Selectivity : The 3-hydroxy configuration in this compound favors moderate SK1 selectivity, while 4-hydroxy analogues (e.g., RB-005) achieve higher specificity due to altered hydrogen-bonding networks .
Phenethyl Group Enhances Lipophilicity : The phenethyl moiety improves membrane penetration, critical for central nervous system (CNS) targeting, as seen in fentanyl derivatives .
Heterocyclic Modifications Improve Solubility : Pyridinyl or oxadiazole substituents mitigate the hydrophobicity of the parent compound, expanding therapeutic applicability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
